molecular formula C17H17N7 B2525907 3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2380186-38-7

3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2525907
CAS No.: 2380186-38-7
M. Wt: 319.372
InChI Key: HBGDJRSDCAHPDW-UHFFFAOYSA-N
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Description

3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with a complex structure. It belongs to the triazole family, specifically the 1,2,4-triazole subclass. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. In this case, the triazole nucleus is fused with a pyrazine ring, resulting in a unique and potentially bioactive molecule .


Molecular Structure Analysis

The molecular formula of This compound is C₁₆H₁₈N₆ . The compound’s structure comprises a triazole ring fused with a pyrazine ring, along with additional substituents. The arrangement of atoms and functional groups significantly influences its properties and potential biological activity .


Chemical Reactions Analysis

While specific reactions involving this compound are not directly documented, we can infer that it may participate in various chemical transformations typical of triazoles. These could include nucleophilic substitutions, cyclizations, and condensations. Further experimental investigations are necessary to elucidate its reactivity and behavior under different conditions .

Safety and Hazards

As with any novel compound, safety assessments are crucial. Toxicity, potential side effects, and environmental impact need thorough evaluation. Researchers should conduct cytotoxicity studies, assess metabolic stability, and investigate potential adverse effects. Proper handling and disposal protocols are essential to minimize risks .

Future Directions

!Triazole Moiety Fig. 1: Literature-based design of the triazole moiety

Properties

IUPAC Name

3-methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-11-19-14-5-3-4-6-15(14)24(11)13-9-22(10-13)16-17-21-20-12(2)23(17)8-7-18-16/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGDJRSDCAHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN5C4=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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